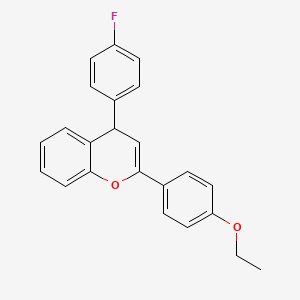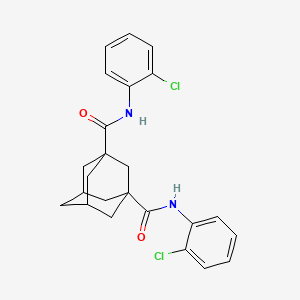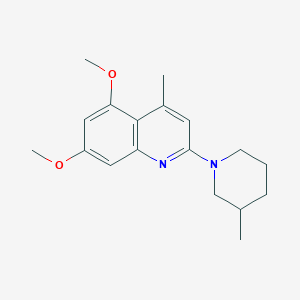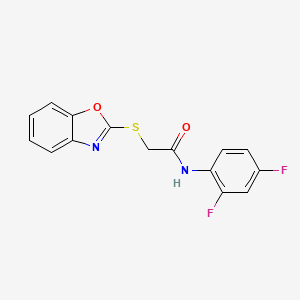
2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features an ethoxy group on one phenyl ring and a fluorine atom on another, contributing to its unique chemical properties.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-ethoxybenzaldehyde and 4-fluorobenzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with malononitrile in the presence of a base such as piperidine to form the corresponding 2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-3-butenenitrile.
Cyclization: The intermediate is then subjected to cyclization using a Lewis acid catalyst like aluminum chloride to form the chromene ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalyst Selection: Using more efficient catalysts to speed up the reaction.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or fluorine groups are replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced chromene derivatives.
Substitution: Formation of substituted chromene derivatives with different functional groups.
Scientific Research Applications
2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-4-(4-fluorophenyl)-4H-chromene: Similar structure with a methoxy group instead of an ethoxy group.
2-(4-ethoxyphenyl)-4-(4-chlorophenyl)-4H-chromene: Similar structure with a chlorine atom instead of a fluorine atom.
Uniqueness
Ethoxy Group: The presence of the ethoxy group can influence the compound’s solubility and reactivity.
Fluorine Atom: The fluorine atom can enhance the compound’s stability and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FO2/c1-2-25-19-13-9-17(10-14-19)23-15-21(16-7-11-18(24)12-8-16)20-5-3-4-6-22(20)26-23/h3-15,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVDLFRBEXZVBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(C3=CC=CC=C3O2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]acetamide](/img/structure/B5102150.png)
![3-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5102157.png)
![N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-2-fluorobenzamide](/img/structure/B5102169.png)


![2-METHYL-N-(5-METHYL-13-THIAZOL-2-YL)-2-[2-(PROPAN-2-YL)PHENOXY]PROPANAMIDE](/img/structure/B5102180.png)
![2-[3-(2-Methoxyphenoxy)propoxy]-1-methyl-4-propan-2-ylbenzene](/img/structure/B5102183.png)
![N'-[[3-[[[2-oxo-2-(3-propan-2-yloxypropylamino)acetyl]amino]methyl]phenyl]methyl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B5102201.png)
![5-(4-Methoxyphenyl)-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B5102207.png)
![1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B5102208.png)

![4-(3-chloro-4-methylphenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5102216.png)
![5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5102224.png)

